(NE)-N-[butan-2-yl(methyl)-$l^{4}
Description
The compound "(NE)-N-[butan-2-yl(methyl)-$l^{4}" (hereafter referred to as Compound A) is a structurally complex molecule featuring a branched butan-2-yl group and a methyl substituent on a nitrogen atom. The "$l^{4}" notation suggests a tetrahedral coordination geometry or a specific stereochemical configuration, though this requires further clarification from crystallographic or spectroscopic data. Its structural uniqueness lies in the combination of a branched alkyl chain and a nitrogen-centered functional group, which may influence binding affinity and selectivity compared to analogous compounds.
Properties
Molecular Formula |
C12H19NO2S2 |
|---|---|
Molecular Weight |
273.409 |
IUPAC Name |
(NE)-N-[butan-2-yl(methyl)-$l^{4} |
InChI |
InChI=1S/C12H19NO2S2/c1-5-11(3)16(4)13-17(14,15)12-8-6-10(2)7-9-12/h6-9,11H,5H2,1-4H3 |
InChI Key |
DENLOKOXHJOTDO-UHFFFAOYSA-N |
SMILES |
CCC(C)S(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Limitations
Computational docking studies (e.g., with BACE1) are recommended to validate its hypothetical binding mode . Furthermore, the "$l^{4}" notation requires crystallographic confirmation to resolve ambiguities in its coordination geometry.
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